4-(Trifluoromethoxy)benzyl isothiocyanate
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Overview
Description
4-(Trifluoromethoxy)benzyl isothiocyanate is an organic compound with the molecular formula C9H6F3NOS. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzyl isothiocyanate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)benzyl isothiocyanate typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, water, and electrophiles such as alkyl halides. Reaction conditions typically involve mild to moderate temperatures and the use of solvents like acetone, acetonitrile, or dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound include thiourea derivatives, amines, and various addition products depending on the specific electrophiles used .
Scientific Research Applications
4-(Trifluoromethoxy)benzyl isothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing sulfur and nitrogen functional groups.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzyl isothiocyanate involves its interaction with various molecular targets, including enzymes and cellular receptors. The isothiocyanate group is known to react with nucleophilic sites on proteins, leading to the formation of covalent bonds and subsequent modulation of protein function. This can result in changes in cellular signaling pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenyl isothiocyanate: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Phenyl isothiocyanate: Lacks the trifluoromethoxy group, making it less reactive and less hydrophobic.
Benzyl isothiocyanate: Similar structure but without the trifluoromethoxy group, leading to different chemical and biological properties.
Uniqueness
4-(Trifluoromethoxy)benzyl isothiocyanate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased hydrophobicity and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
1-(isothiocyanatomethyl)-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)14-8-3-1-7(2-4-8)5-13-6-15/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWUXZLJINGXET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563887 |
Source
|
Record name | 1-(Isothiocyanatomethyl)-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128273-52-9 |
Source
|
Record name | 1-(Isothiocyanatomethyl)-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 128273-52-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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